molecular formula C24H23N3O2S2 B2917146 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1291838-47-5

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2917146
CAS No.: 1291838-47-5
M. Wt: 449.59
InChI Key: OICLUMTXOCFIBB-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular formula of this compound is C26H22F3N3O2S2 . It contains a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. The presence of the trifluoromethyl and methylphenyl substituents adds complexity to its structure. You can visualize the molecular structure here .

Scientific Research Applications

Dual Inhibitory Activities

This compound belongs to a class of molecules that have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. The study by Gangjee et al. (2008) presents the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, highlighting their potent inhibitory activities against human TS and DHFR. The research indicates the potential of these compounds for cancer therapy due to their ability to interfere with the proliferation of cancer cells by inhibiting key enzymes in the nucleotide biosynthesis pathway (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Analysis

The structural features and conformation of similar compounds have been investigated, providing insights into their molecular interactions and stability. Subasri et al. (2016) explored the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation around the methylene C atom of the thioacetamide bridge. This structural analysis aids in understanding the molecular basis of the compound's interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antitumor and Antimicrobial Properties

The compound's derivatives have been evaluated for their antitumor and antimicrobial activities. Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, testing their potency against several human cancer cell lines. Their findings suggest that these compounds exhibit significant anticancer activities, comparable to doxorubicin, a well-known chemotherapeutic agent. This highlights the therapeutic potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Additionally, Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a related compound, investigating their antimicrobial activity against selected bacterial and fungal strains. Their research demonstrates the antimicrobial potential of these derivatives, suggesting their applicability in combating microbial infections (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-15(2)17-9-5-6-10-18(17)25-21(28)14-31-24-26-19-12-13-30-22(19)23(29)27(24)20-11-7-4-8-16(20)3/h4-13,15H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICLUMTXOCFIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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